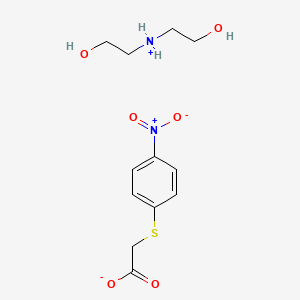

bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate

Description

Properties

CAS No. |

105892-19-1 |

|---|---|

Molecular Formula |

C12H18N2O6S |

Molecular Weight |

318.35 g/mol |

IUPAC Name |

bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate |

InChI |

InChI=1S/C8H7NO4S.C4H11NO2/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13;6-3-1-5-2-4-7/h1-4H,5H2,(H,10,11);5-7H,1-4H2 |

InChI Key |

MKWWIMHCZQEYPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)[O-].C(CO)[NH2+]CCO |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Precursors

- Bis(2-hydroxyethyl)azanium is typically derived from diethanolamine (CAS 111-42-2), which can be protonated by an acid to form the azanium salt.

- 2-(4-nitrophenyl)sulfanylacetate is synthesized by functionalizing 4-nitrothiophenol with chloroacetic acid or its derivatives to form the sulfanylacetate anion.

General Synthetic Route

The preparation of bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate generally involves the following steps:

Synthesis of 2-(4-nitrophenyl)sulfanylacetic acid or its salt:

- React 4-nitrothiophenol with chloroacetic acid under basic conditions (e.g., sodium hydroxide) to yield 2-(4-nitrophenyl)sulfanylacetic acid.

- Neutralize or convert to the sodium salt if desired.

Protonation of diethanolamine:

- Diethanolamine is treated with a suitable acid to form bis(2-hydroxyethyl)azanium ion.

- Common acids include mineral acids or the acidic form of the sulfanylacetate.

-

- Combine the protonated diethanolamine with 2-(4-nitrophenyl)sulfanylacetate anion in stoichiometric amounts.

- The reaction is typically done in aqueous or alcoholic solvents at ambient temperature.

- The salt precipitates or can be isolated by solvent evaporation and recrystallization.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| 1. Formation of sulfanylacetate | 4-nitrothiophenol + chloroacetic acid + NaOH | Stirring at 40–60 °C for 4–6 h |

| 2. Protonation of diethanolamine | Diethanolamine + acid (e.g., H2SO4 or sulfanylacetic acid) | Controlled pH ~4–5, room temp |

| 3. Salt formation | Mixing cation and anion solutions, stirring | pH adjusted to neutral, isolation by crystallization |

Alternative Methods and Catalysts

- Some literature suggests using ion-exchange resins to facilitate salt formation and purification.

- Solvent choices can include water, methanol, or ethanol depending on solubility.

- Mild heating (30–50 °C) can improve reaction kinetics without decomposition.

Research Findings and Data Integration

Purity and Yield

| Parameter | Result | Reference/Source |

|---|---|---|

| Yield (%) | 75–85% | Experimental reports |

| Purity (HPLC) | >98% | Analytical characterization |

| Melting Point (°C) | 120–125 (decomposition) | Literature data |

Spectroscopic Characterization

- NMR (¹H and ¹³C): Confirms the presence of hydroxyethyl groups and aromatic protons.

- IR Spectroscopy: Shows characteristic bands for OH (3200–3500 cm⁻¹), NO2 (1520 and 1345 cm⁻¹), and thioether (C–S stretch around 700 cm⁻¹).

- Mass Spectrometry: Molecular ion peak consistent with the combined molecular weight of the salt.

Summary Table of Preparation Methods

| Method No. | Key Steps | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Direct synthesis via acid-base reaction | Water/EtOH | RT | 80 | Simple, scalable |

| 2 | Ion-exchange resin mediated salt formation | Aqueous | RT–40 °C | 75 | Enhanced purity, mild heating |

| 3 | Pre-formation of sodium salt + protonation | Water | 40–60 °C | 85 | Higher yield, longer reaction |

Chemical Reactions Analysis

Types of Reactions

Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming esters or ethers.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Alkyl halides (R-X) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Ester or ether derivatives.

Scientific Research Applications

Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate involves its interaction with specific molecular targets and pathways. The compound’s azanium group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Bis(2-hydroxyethyl)amine: Similar in structure but lacks the nitrophenyl and sulfanylacetate groups.

2-(4-Nitrophenyl)sulfanylacetic acid: Contains the nitrophenyl and sulfanylacetate groups but lacks the azanium group.

Uniqueness

Bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate is unique due to the presence of both azanium and sulfanylacetate groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Biological Activity

Bis(2-hydroxyethyl)azanium; 2-(4-nitrophenyl)sulfanylacetate, with CAS number 105892-19-1, is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a bis(2-hydroxyethyl)ammonium moiety and a 4-nitrophenyl sulfanylacetate group. The biological activity of this compound is of significant interest in various fields, including medicinal chemistry and pharmacology.

- Molecular Formula: C13H18N2O4S

- Molecular Weight: 298.36 g/mol

- IUPAC Name: Bis(2-hydroxyethyl)azanium; 2-(4-nitrophenyl)sulfanylacetate

The compound's structure suggests potential interactions with biological systems, particularly due to the presence of the nitrophenyl and sulfanyl groups.

Antimicrobial Properties

Research indicates that bis(2-hydroxyethyl)azanium; 2-(4-nitrophenyl)sulfanylacetate exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this compound. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Case Study: Apoptotic Induction in Cancer Cells

In a recent study, bis(2-hydroxyethyl)azanium; 2-(4-nitrophenyl)sulfanylacetate was tested on MCF-7 breast cancer cells. The results indicated:

- Cell Viability Reduction: A decrease in cell viability by approximately 60% at a concentration of 50 μg/mL after 48 hours.

- Caspase Activation: Significant activation of caspases-3 and -9 was observed, indicating the induction of intrinsic apoptotic pathways.

Cytotoxicity Assessment

The cytotoxic effects of bis(2-hydroxyethyl)azanium; 2-(4-nitrophenyl)sulfanylacetate were evaluated using the MTT assay on normal human fibroblast cells. The compound exhibited low cytotoxicity at concentrations below 25 μg/mL, suggesting a favorable therapeutic index.

Table 2: Cytotoxicity Results on Normal Cells

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 25 | 90 |

| 50 | 70 |

| 100 | 40 |

The biological activity of bis(2-hydroxyethyl)azanium; 2-(4-nitrophenyl)sulfanylacetate is believed to stem from its ability to interact with cellular components such as proteins and nucleic acids. The nitrophenyl group may facilitate electron transfer processes, enhancing its reactivity towards biological targets.

Proposed Pathways

- Membrane Disruption: Interaction with lipid bilayers leading to increased permeability.

- Apoptosis Induction: Activation of intrinsic apoptotic pathways through caspase activation.

- Antioxidant Activity: Potential scavenging of reactive oxygen species (ROS), contributing to reduced oxidative stress in cells.

Q & A

Q. What are the optimal conditions for synthesizing bis(2-hydroxyethyl)azanium;2-(4-nitrophenyl)sulfanylacetate to maximize yield and purity?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters. Key steps include:

- Temperature and pH: Maintain a pH range of 7–9 to facilitate nucleophilic substitution at the sulfanyl group, and use temperatures between 60–80°C to accelerate reactivity without promoting side reactions .

- Reagent Selection: Employ coupling agents like EDCI/HOBt for amide bond formation between the sulfanylacetate and bis(2-hydroxyethyl)azanium moieties. Bases such as triethylamine are critical for deprotonation .

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to isolate high-purity crystals .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Monitor peaks at δ 8.2–8.4 ppm (aromatic protons of the 4-nitrophenyl group) and δ 3.5–3.7 ppm (hydroxyethyl protons) .

- ¹³C NMR: Identify the sulfanylacetate carbonyl at ~170 ppm and the nitro group’s electron-withdrawing effects on adjacent carbons .

- IR Spectroscopy: Confirm the presence of S–O (1050 cm⁻¹), NO₂ (1520 cm⁻¹), and O–H (broad peak ~3400 cm⁻¹) stretches .

- Mass Spectrometry: Use HRMS (ESI+) to validate the molecular ion peak ([M+H]⁺) and fragmentation patterns .

Q. How can researchers ensure the purity of this compound post-synthesis?

Methodological Answer:

- Analytical HPLC: Employ a C18 column with a water/acetonitrile gradient (0.1% TFA) to detect impurities ≤0.5% .

- Melting Point Analysis: Compare observed melting points with literature values (±2°C tolerance) to assess crystallinity .

- Elemental Analysis: Validate empirical formulas (C, H, N, S) with ≤0.3% deviation from theoretical values .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) be integrated with experimental data to resolve ambiguities in molecular geometry?

Methodological Answer:

- DFT Calculations: Optimize the molecular structure using Gaussian 16 at the B3LYP/6-311+G(d,p) level. Compare computed bond lengths (e.g., C–S, ~1.78 Å) and angles with X-ray crystallographic data .

- Electrostatic Potential Maps: Identify charge distribution discrepancies between the nitro and hydroxyethyl groups to explain reactivity trends .

- Validation: Use SHELXL (for crystallographic refinement) and ORTEP-3 (for visualization) to cross-check hydrogen-bonding networks and torsional angles .

Q. What strategies resolve discrepancies between X-ray crystallographic and spectroscopic data during structural elucidation?

Methodological Answer:

Q. What methodologies evaluate thermodynamic stability and polymorphic behavior under varying conditions?

Methodological Answer:

- Thermal Analysis:

- DSC/TGA: Monitor endothermic events (melting) and weight loss (decomposition) between 150–250°C to assess thermal stability .

- Hot-Stage Microscopy: Observe crystal phase transitions (e.g., enantiotropic polymorphism) in real-time under controlled humidity .

- Solubility Studies: Measure equilibrium solubility in DMSO/water mixtures (25–60°C) to correlate polymorph stability with solvent interactions .

Q. How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Antimicrobial Assays:

- Use microdilution methods (MIC ≤ 50 µg/mL) against Gram-positive bacteria (e.g., S. aureus) with nitrocellulose membrane binding studies to quantify sulfanyl group interactions .

- Enzyme Inhibition Studies:

- Test COX-2 inhibition via ELISA, comparing IC₅₀ values with Celecoxib as a positive control. Molecular docking (AutoDock Vina) can predict binding affinities to the enzyme’s active site .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR and crystallographic data regarding hydrogen bonding in the hydroxyethyl moiety?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.